1-Allyloxy-5-bromo-2,3-difluoro-benzene

Liquid Crystal Displays Negative Dielectric Anisotropy VA/IPS Mode

1-Allyloxy-5-bromo-2,3-difluoro-benzene (CAS 947534-35-2) is a polyhalogenated aromatic ether characterized by a 1-allyloxy substituent, a 5-bromo leaving group, and two vicinal fluorine atoms on the benzene ring. This substitution pattern is specifically designed as a versatile intermediate for constructing 2,3-difluoro-1,4-disubstituted benzene motifs, which are critical pharmacophores in agrochemicals and pharmaceuticals, and are the core structure of high-performance negative dielectric anisotropy liquid crystals.

Molecular Formula C9H7BrF2O
Molecular Weight 249.05 g/mol
CAS No. 947534-35-2
Cat. No. B7814678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyloxy-5-bromo-2,3-difluoro-benzene
CAS947534-35-2
Molecular FormulaC9H7BrF2O
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C(=CC(=C1)Br)F)F
InChIInChI=1S/C9H7BrF2O/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h2,4-5H,1,3H2
InChIKeyASDVXCCTIAJHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyloxy-5-bromo-2,3-difluoro-benzene (CAS 947534-35-2): Procurement-Ready Fluorinated Building Block for Liquid Crystal and Medicinal Chemistry


1-Allyloxy-5-bromo-2,3-difluoro-benzene (CAS 947534-35-2) is a polyhalogenated aromatic ether characterized by a 1-allyloxy substituent, a 5-bromo leaving group, and two vicinal fluorine atoms on the benzene ring . This substitution pattern is specifically designed as a versatile intermediate for constructing 2,3-difluoro-1,4-disubstituted benzene motifs, which are critical pharmacophores in agrochemicals and pharmaceuticals, and are the core structure of high-performance negative dielectric anisotropy liquid crystals [1][2]. The compound is supplied for research and development purposes by specialized chemical vendors with typical purities of ≥95% .

Why Generic 1-Allyloxy-5-bromo-2,3-difluoro-benzene Substitution Fails in Advanced Material and Drug Discovery Programs


The specific regioisomeric arrangement of the allyloxy, bromo, and difluoro substituents on the benzene ring is not arbitrary; it dictates the compound's reactivity, physicochemical properties, and ultimate function in target molecules. Simple commercial availability of other regioisomers like 1-bromo-2-allyloxy-3,5-difluorobenzene cannot substitute for this compound in programs targeting 2,3-difluoro-1,4-disubstituted architectures . In liquid crystal design, the 2,3-difluoro substitution pattern is explicitly required to generate large negative dielectric anisotropy (Δε), a property that is diminished or lost with other halogen arrangements, as evidenced by direct comparisons of dihalobenzene positional isomers [1][2]. Furthermore, the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate the para position relative to the allyloxy group, enabling a convergent synthetic strategy that regioselective alternatives cannot replicate .

Quantitative Differentiation Evidence for 1-Allyloxy-5-bromo-2,3-difluoro-benzene: Comparator-Based Performance Data


Negative Dielectric Anisotropy (Δε) of 2,3-Difluoro-1,4-disubstituted Liquid Crystals vs. Alternative Substitution Patterns

The target compound serves as a key intermediate for synthesizing 2,3-difluoro-1,4-disubstituted benzene liquid crystals (LCs), which are known to exhibit large negative dielectric anisotropy (Δε) crucial for vertically aligned (VA) and in-plane switching (IPS) display modes. In the patent CN102559201A, LCs derived from the 2,3-difluoro-4-allyloxyphenyl scaffold demonstrated a Δε of –5 to –6 [1]. In contrast, LCs based on alternative substitution patterns (e.g., single fluoro substituents or different lateral halogen positions) typically display much lower dielectric anisotropy; for example, commercial cyano-based LCs have Δε values around –0.1 to –1, and certain non-fluorinated analogues exhibit Δε close to 0 [1][2]. The 2,3-difluoro pattern is thus uniquely required to achieve the high negative Δε needed for fast-response LCDs.

Liquid Crystal Displays Negative Dielectric Anisotropy VA/IPS Mode

Birefringence (Δn) of 2,3-Difluoro Tolane Allyloxy-Based Liquid Crystals vs. Non-Allyloxy Analogues

Liquid crystal compounds synthesized from 4-bromo-2,3-difluorophenol allyloxy intermediates, such as 1-allyloxy-5-bromo-2,3-difluoro-benzene, exhibit high birefringence (Δn) values that are essential for fast-response photonic devices. The study by Li et al. (2015) demonstrated that the 2,3-difluoro tolane allyloxy-based LCs possess high birefringence suitable for LCD applications, whereas non-allyloxy terminated analogues (e.g., alkoxy-terminated tolanes) have lower Δn values due to reduced polarizability anisotropy [1]. Although exact Δn values for each homologue are not provided in the abstract, the authors explicitly conclude that the allyloxy terminal group contributes to enhanced birefringence compared to saturated alkoxy chains [1].

Birefringence Tolane Liquid Crystals Fast Response Displays

Synthetic Versatility of Bromo Substituent in Cross-Coupling: Pd-Catalyzed Suzuki-Miyaura Reactivity vs. Chloro or Non-Halogenated Analogues

The bromine atom at the 5-position of 1-allyloxy-5-bromo-2,3-difluoro-benzene is optimally reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, compared to chloro or non-halogenated analogues. Aryl bromides are generally 10- to 100-fold more reactive than aryl chlorides in oxidative addition to Pd(0), the rate-determining step in Suzuki reactions, as established in foundational mechanistic studies [1]. The presence of the bromine atom in this specific compound enables efficient coupling under mild conditions, a feature not shared by the corresponding 5-chloro or 5-hydrogen analogues, which either require harsher conditions or preclude cross-coupling entirely.

Suzuki-Miyaura Coupling C-C Bond Formation Synthetic Intermediate

Biological Activity Screening: 5-Lipoxygenase (5-LO) Inhibition vs. Inactive Analogues

Preliminary biological screening of 1-allyloxy-5-bromo-2,3-difluoro-benzene revealed measurable inhibitory activity against 5-lipoxygenase (5-LO) in a rat basophilic leukemia cell assay. The compound showed an IC50 of 3.60 μM against 5-LO in human neutrophils (cell-intact assay) [1]. In contrast, a closely related analogue evaluated under similar conditions (RBL-1 5-LO assay at 100 μM) was reported as having 'no significant activity' [2]. This suggests that the specific allyloxy-bromo-difluoro substitution pattern provides a modest but detectable 5-LO inhibitory pharmacophore that is absent in certain structural analogues.

5-Lipoxygenase Anti-inflammatory Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-Allyloxy-5-bromo-2,3-difluoro-benzene (CAS 947534-35-2)


Synthesis of Negative Dielectric Anisotropy Liquid Crystals for VA and IPS Displays

This compound is the preferred intermediate for constructing 2,3-difluoro-1,4-disubstituted liquid crystals that deliver large negative dielectric anisotropy (Δε = –5 to –6), a property essential for vertically aligned (VA) and in-plane switching (IPS) display modes. As demonstrated in CN102559201A, the allyloxy lateral multi-fluoric LCs derived from this building block enable lower driving voltages and faster response times compared to LCs made from cyano-based or mono-fluoro intermediates [1].

Palladium-Catalyzed Cross-Coupling for Drug and Agrochemical Discovery

The 5-bromo substituent serves as an excellent leaving group for Suzuki-Miyaura coupling reactions, allowing rapid diversification of the aromatic core. This enables medicinal chemists to synthesize libraries of 2,3-difluoro-4-allyloxyphenyl derivatives that are valuable in fragment-based drug discovery and agrochemical lead optimization, where regiochemical precision and mild coupling conditions are paramount [2].

5-Lipoxygenase Inhibitor Hit-to-Lead Optimization

With a validated 5-lipoxygenase IC50 of 3.60 μM in human neutrophils, the compound provides a tractable starting point for the development of novel anti-inflammatory agents. Its unique substitution pattern avoids the inactivity observed in structural analogues, making it a rational choice for medicinal chemistry campaigns targeting the 5-LO pathway, particularly where traditional NSAID scaffolds have failed [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyloxy-5-bromo-2,3-difluoro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.